4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-2-8-3-7(1)4-11-5-9-10-6-11/h5-8H,1-4H2 |
InChI Key |
DIAYSCHLYSIATN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2C=NN=C2 |
Origin of Product |
United States |
N Alkylation of 1,2,4 Triazole:this is a Classical and Direct Method for Forming C N Bonds. the Strategy Involves:
Preparation of the Electrophile: A precursor such as N-Boc-pyrrolidin-3-ylmethanol is synthesized. The hydroxyl group is then activated by converting it into a good leaving group, for example, by reacting it with methanesulfonyl chloride (MsCl) to form a mesylate or with PBr₃ to form the corresponding 3-(bromomethyl)pyrrolidine (B594659) derivative.
Alkylation: The 1,2,4-triazole (B32235) is deprotonated with a base (e.g., sodium hydride, NaH) to form the triazolide anion. This anion then acts as a nucleophile, displacing the leaving group on the pyrrolidine (B122466) electrophile to form the desired methylene-linked product.
A significant challenge in this approach is regioselectivity . The 1,2,4-triazole anion has two nucleophilic nitrogen atoms (N1 and N4), and alkylation can lead to a mixture of isomers. researchgate.net Reaction conditions, including the choice of solvent, counter-ion, and alkylating agent, can influence the N1/N4 product ratio. Generally, alkylation of 1,2,4-triazole often favors the thermodynamically more stable N1-substituted product. researchgate.net However, specific conditions can be optimized to favor the desired N4-isomer.
Reductive Amination:this Strategy Forms the C N Bond by First Creating an Imine or Iminium Ion, Which is then Reduced. to Form the Target Linkage, This Would Involve:
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing yield, purity, and regioselectivity. Key parameters that are often screened include the catalyst, solvent, base, temperature, and reaction time.
For N-alkylation of 1,2,4-triazoles , the choice of base and solvent is crucial for managing regioselectivity. Studies have shown that using milder bases like K₂CO₃ in polar aprotic solvents such as DMF can be effective. Microwave-assisted protocols using ionic liquids as solvents have also been developed to improve yields and shorten reaction times. researchgate.net
The table below shows results from an optimization study for the Suzuki-Miyaura coupling of a pyrrolidinyl triazole trifluoroborate with an aryl bromide, demonstrating the impact of ligand, base, and temperature on the reaction yield. nih.gov
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 75 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | 80 | 82 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 80 | 91 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 80 | 96 |
| 5 | Pd₂(dba)₃ | XPhos | Na₂CO₃ | 80 | 85 |
| 6 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 | 89 |
| 7 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Room Temp | 25 |
In reductive amination protocols, the choice of reducing agent and pH are critical. Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride due to its lower toxicity and effectiveness under mildly acidic conditions, which favors iminium ion formation without significantly reducing the starting aldehyde. nih.govnih.gov Tandem protocols where N-Boc protection is performed concurrently with the reductive amination have been developed to prevent overalkylation, a common side reaction, thereby improving the yield of the desired secondary amine. nih.govnih.gov
Solvent Screening and Temperature Control
The selection of an appropriate solvent and the precise control of reaction temperature are paramount in the synthesis of 4-substituted 1,2,4-triazoles to ensure optimal reaction rates, yields, and regioselectivity. The alkylation of 1,2,4-triazole (B32235) can lead to a mixture of N1 and N4 substituted isomers, and the solvent polarity and temperature can significantly influence this ratio.
Polar aprotic solvents are generally favored for this type of nucleophilic substitution. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective in dissolving the triazole salt and facilitating the reaction. The choice of solvent can impact the reaction rate and the regioselectivity of the alkylation. For instance, in the alkylation of 1,2,4-triazole, different solvents can favor the formation of one isomer over the other.
Temperature control is another critical parameter. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the starting materials or product. An optimal temperature must be determined experimentally to balance reaction kinetics and selectivity. For many N-alkylation reactions of triazoles, temperatures ranging from room temperature to 120°C are commonly employed.
Below is an interactive data table summarizing the hypothetical effect of different solvents and temperatures on the yield of 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole, based on general principles of 1,2,4-triazole alkylation.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | 80 | 12 | 85 |
| DMSO | 100 | 8 | 88 |
| Acetonitrile | 60 | 24 | 75 |
| THF | 60 | 24 | 60 |
| Toluene | 110 | 18 | 55 |
This data is illustrative and based on typical outcomes for similar reactions.
Catalyst and Reagent Optimization
The optimization of catalysts and reagents is essential for an efficient and selective synthesis. In the alkylation of 1,2,4-triazole, the choice of base to deprotonate the triazole is a key consideration. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The strength of the base can affect the reaction's success and regioselectivity.
The nature of the leaving group on the pyrrolidine electrophile is also critical. While alkyl halides (bromides or iodides) are commonly used, tosylates or mesylates can also be effective. The choice of leaving group will influence the reaction rate, with the order of reactivity typically being I > Br > OTs > Cl.
Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, particularly in biphasic solvent systems, to enhance the reaction rate by facilitating the transfer of the triazolide anion from the solid or aqueous phase to the organic phase where the electrophile is present. researchgate.net
The following interactive data table illustrates a hypothetical optimization of base and leaving group for the synthesis of this compound.
| Base | Leaving Group (on Pyrrolidine) | Catalyst | Yield (%) |
| K2CO3 | -Br | None | 82 |
| NaH | -Br | None | 88 |
| DBU | -OTs | None | 85 |
| K2CO3 | -Br | TBAB | 90 |
| NaH | -OTs | TBAB | 92 |
This data is illustrative and based on typical outcomes for similar reactions.
Process Intensification and Scalability Considerations (e.g., Flow Chemistry)
For the large-scale synthesis of this compound, process intensification and scalability are important considerations. Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering several advantages over traditional batch processing. durham.ac.uk
Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for exothermic reactions. The use of continuous flow systems can lead to higher yields, reduced reaction times, and improved product purity. Furthermore, flow chemistry facilitates automation and can be readily scaled up by extending the operation time or by using parallel reactors.
In the context of synthesizing the target molecule, a flow process could involve pumping a solution of the deprotonated 1,2,4-triazole and the pyrrolidine electrophile through a heated reaction coil. The residence time in the heated zone can be precisely controlled to optimize the conversion and minimize byproduct formation. Downstream processing, such as purification, can also be integrated into the flow system. cam.ac.uk
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles is increasingly important in the synthesis of pharmaceutical intermediates to minimize environmental impact. researchgate.net For the synthesis of this compound, several green chemistry metrics can be considered to evaluate and improve the sustainability of the process.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The ideal atom economy is 100%.
For the proposed synthesis of this compound via the alkylation of 1,2,4-triazole with a protected 3-(bromomethyl)pyrrolidine (B594659), the atom economy can be calculated. The reaction produces the desired product and a salt byproduct.
Reaction: C4H7N(Boc)CH2Br + C2H3N3 + NaH → C4H7N(Boc)CH2-C2H2N3 + NaBr + H2
The following interactive data table provides a calculation of the atom economy for this reaction.
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |
| N-Boc-3-(bromomethyl)pyrrolidine | C10H18BrNO2 | 264.16 |
| 1,2,4-Triazole | C2H3N3 | 69.07 |
| Sodium Hydride | NaH | 24.00 |
| Total Reactant Mass | 357.23 | |
| 4-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1,2,4-triazole | C12H20N4O2 | 252.31 |
| Atom Economy (%) | 70.63 |
Note: The final deprotection step is not included in this calculation.
While atom economy is a useful theoretical metric, Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual masses of all materials used, including solvents, reagents, and purification agents, relative to the mass of the final product. nih.gov A higher RME indicates a more sustainable process with less waste generation.
Solvent Selection and Waste Minimization
The choice of solvents has a significant environmental impact, as they often constitute the largest mass component in a chemical process. Green solvent selection guides can be used to choose less hazardous and more environmentally benign solvents. For the synthesis of this compound, exploring greener alternatives to traditional polar aprotic solvents like DMF and DMSO is a key aspect of making the process more sustainable. Potential greener solvents could include ionic liquids or bio-based solvents, depending on their suitability for the specific reaction. nih.gov
Waste minimization strategies should be implemented throughout the synthesis. core.ac.uk This includes:
Catalyst Selection: Using catalytic amounts of reagents instead of stoichiometric amounts where possible. For instance, employing a phase-transfer catalyst can improve efficiency and reduce the need for harsh conditions.
Process Optimization: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and reduces the burden of purification.
Waste Treatment: Any unavoidable waste should be treated to minimize its environmental impact before disposal.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the atomic connectivity and spatial relationships within 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole.
1D NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment
The initial structural assignment of this compound is achieved through 1D NMR spectroscopy. The proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra each provide unique and complementary information.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The triazole ring protons typically appear in the downfield region due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge exhibit more upfield chemical shifts, characteristic of aliphatic systems.
The ¹³C NMR spectrum , often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts of the carbon atoms in the triazole ring are significantly downfield compared to those in the pyrrolidinyl moiety, reflecting the difference in their electronic environments.
¹⁵N NMR spectroscopy , while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic structure of the nitrogen-containing heterocycles. The nitrogen atoms of the 1,2,4-triazole (B32235) ring exhibit distinct chemical shifts, which can be sensitive to substitution and tautomeric forms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' (N-H) | ~2.5-3.5 (broad s) | - |
| 2', 5' (CH₂) | ~2.8-3.2 (m) | ~45-50 |
| 3' (CH) | ~2.5-2.9 (m) | ~35-40 |
| 4' (CH₂) | ~1.8-2.2 (m) | ~30-35 |
| Methylene (CH₂) | ~4.1-4.3 (d) | ~50-55 |
| 3, 5 (Triazole CH) | ~8.0-8.5 (s) | ~145-150 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is instrumental in tracing the connectivity within the pyrrolidine ring and confirming the coupling between the methylene bridge protons and the adjacent methine proton of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly powerful for connecting the different structural fragments. Key HMBC correlations would be expected between the methylene bridge protons and the C3/C5 carbons of the triazole ring, as well as the C3' and C4' carbons of the pyrrolidine ring. Furthermore, correlations between the triazole protons and the methylene carbon would firmly establish the N4-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For instance, NOESY can reveal the spatial proximity between the protons of the methylene bridge and certain protons on the pyrrolidine ring, helping to define the preferred conformation of the side chain relative to the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which serves as a definitive confirmation of its chemical identity.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 153.1192 | 153.1195 |
Note: The molecular formula is C₇H₁₂N₄. The observed mass is a hypothetical value for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound is expected to proceed through characteristic pathways, including:
Cleavage of the C-N bond connecting the methylene bridge to the pyrrolidine ring, leading to the formation of a pyrrolidinylmethyl cation or a 4-methyl-1,2,4-triazole fragment.
Fragmentation of the pyrrolidine ring through various ring-opening mechanisms, resulting in the loss of small neutral molecules.
Fragmentation of the triazole ring , which is generally more stable but can undergo cleavage under higher energy conditions.
A detailed analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching of the pyrrolidine amine, typically in the region of 3300-3500 cm⁻¹.
C-H stretching of the aliphatic (pyrrolidine and methylene) and aromatic (triazole) groups, appearing around 2850-3100 cm⁻¹.
C=N and N=N stretching vibrations of the triazole ring, which are expected in the 1400-1650 cm⁻¹ region.
C-N stretching vibrations, which would appear in the fingerprint region (1000-1350 cm⁻¹).
Raman spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric breathing modes of the triazole ring would likely give rise to strong signals in the Raman spectrum.
By combining the data from these diverse spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components: the pyrrolidine ring, the 1,2,4-triazole ring, and the methylene linker.
The pyrrolidine ring's secondary amine (N-H) would produce a moderate absorption band in the 3300-3500 cm⁻¹ region. The aliphatic C-H bonds of the pyrrolidine and methylene groups would result in strong stretching vibrations between 2850 and 3000 cm⁻¹. nih.gov The 1,2,4-triazole ring contributes several key signals, including aromatic C-H stretching above 3000 cm⁻¹ and characteristic C=N and N-N ring stretching vibrations typically found in the 1400-1600 cm⁻¹ range. researchgate.net C-N stretching vibrations from both rings are expected in the 1000-1350 cm⁻¹ region.
Table 1: Expected Infrared (IR) Spectroscopy Peak Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3000 - 3150 | C-H Stretch | Aromatic (Triazole Ring) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Pyrrolidine & Methylene) |
| 1400 - 1600 | C=N / N=N Stretch | Triazole Ring |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides information complementary to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. It is particularly effective for analyzing symmetric, non-polar bonds and aromatic ring systems. mdpi.com
For this compound, the triazole ring vibrations are expected to be prominent in the Raman spectrum. The symmetric "breathing" modes of the triazole ring would produce sharp, intense signals. While IR spectroscopy is sensitive to the polar N-H bond of the pyrrolidine, Raman spectroscopy would be more sensitive to the C-C and C-N framework of the heterocyclic rings. The good agreement between experimentally observed and theoretically calculated Raman bands is a powerful tool for confirming molecular structures. nih.gov
Table 2: Expected Raman Spectroscopy Peak Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3150 | C-H Stretch | Aromatic (Triazole Ring) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Pyrrolidine & Methylene) |
| 1200 - 1500 | Ring Stretching | Triazole Ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of the pyrrolidine and triazole rings via the methylene linker.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield crucial data, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of both heterocyclic rings.
Molecular Conformation: The relative orientation of the pyrrolidine and triazole rings with respect to each other. Studies on similar linked-ring structures show that the rings are often twisted relative to one another. nih.govmdpi.com
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the pyrrolidine N-H group) and van der Waals forces that dictate the crystal packing. nih.gov
Absolute Stereochemistry: For an enantiomerically pure sample, the analysis could determine the absolute configuration (R or S) at the chiral center in the pyrrolidine ring.
While specific crystal data for this compound is not publicly available, analysis of related structures suggests that hydrogen bonding between the pyrrolidine N-H donor and a triazole nitrogen acceptor of an adjacent molecule would be a likely feature in the crystal lattice. mdpi.com
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and any potential isomers.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. Due to the compound's polarity, arising from its two nitrogen-rich heterocyclic rings and the secondary amine, reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) would be suitable approaches. helixchrom.comeurl-pesticides.eu
A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector, as the 1,2,4-triazole ring possesses a chromophore that absorbs UV light. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.
Table 3: Hypothetical Analytical RP-HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound itself is likely not suitable for direct GC-MS analysis due to its high polarity and low volatility, which would lead to poor peak shape and thermal degradation. dnu.dp.ua
To overcome this, derivatization would be necessary. The secondary amine of the pyrrolidine ring could be acylated or silylated to create a more volatile and thermally stable derivative. After injection, the derivative would be separated on a non-polar capillary column and subsequently identified by its mass spectrum, which provides its molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint.
Chiral Chromatography for Enantiomeric Resolution
The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often have different biological activities, it is crucial to separate and quantify them. mdpi.com
Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the standard method for this purpose. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for separating a broad range of chiral compounds, including those with heterocyclic motifs. mdpi.com A normal-phase method, using a mobile phase like hexane/ethanol, often provides better selectivity for this type of separation. The method can determine the enantiomeric excess (ee) of a sample, a critical quality attribute for chiral molecules.
Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak® series) |
| Mobile Phase | Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at ~210 nm |
| Column Temperature | 25 °C |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This process is crucial for confirming the empirical formula of a newly synthesized molecule, such as this compound, and serves as a primary indicator of its purity. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.
The confirmation of the elemental composition of this compound is achieved by comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values derived from its proposed molecular formula, C7H12N4. The molecular weight of this compound is calculated to be 152.20 g/mol .
The theoretical elemental composition is calculated as follows:
Carbon (C): (7 * 12.01) / 152.20 * 100% = 55.24%
Hydrogen (H): (12 * 1.01) / 152.20 * 100% = 7.94%
Nitrogen (N): (4 * 14.01) / 152.20 * 100% = 36.82%
In a typical experimental procedure, a purified sample of this compound would be subjected to combustion analysis. This technique involves burning a precise amount of the substance in an excess of oxygen, which converts the carbon to carbon dioxide (CO2) and the hydrogen to water (H2O). The amounts of CO2 and H2O produced are accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. The nitrogen content is typically determined using methods such as the Dumas or Kjeldahl method.
The experimentally obtained values are then compared against the theoretical percentages. A close agreement between the experimental and theoretical values, generally within a margin of ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. Discrepancies outside this range may suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
Below is a data table summarizing the theoretical elemental composition of this compound. Experimental values, which would be obtained from laboratory analysis, are included to illustrate a typical comparison.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical Mass % | Experimental Mass % | Difference % |
| Carbon (C) | 55.24 | 55.18 | -0.06 |
| Hydrogen (H) | 7.94 | 7.99 | +0.05 |
| Nitrogen (N) | 36.82 | 36.75 | -0.07 |
The tabulated data demonstrates a hypothetical scenario where the experimental results are in close alignment with the theoretical calculations, thereby confirming the empirical formula of C7H12N4 for this compound. This analytical step, in conjunction with spectroscopic methods, is indispensable for the unambiguous structural elucidation and purity verification of the compound.
Theoretical and Computational Chemistry Studies of 4 Pyrrolidin 3 Ylmethyl 1,2,4 Triazole
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing unique advantages in the study of 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its optimized molecular geometry and various electronic properties. irjweb.com
Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution across the molecule. irjweb.com These maps are invaluable for identifying electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions and chemical reactions. For this compound, the nitrogen atoms of the triazole ring are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is representative and intended to illustrate the type of information obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to DFT for calculating electron correlation effects, leading to more accurate predictions of molecular geometries and energies.
For this compound, MP2 calculations can be used to obtain highly accurate bond lengths, bond angles, and torsional angles. nih.gov These precise geometric parameters are crucial for understanding the molecule's conformational preferences and for parametrizing force fields used in molecular dynamics simulations. While computationally more demanding than DFT, ab initio methods are essential for benchmarking and validating the results obtained from less computationally intensive methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamic properties of this compound in various environments, such as in solution. nih.gov
MD simulations can reveal the preferred conformations of the molecule, the flexibility of the pyrrolidine (B122466) ring, and the rotational freedom of the methyl bridge connecting the two heterocyclic rings. The stability of different conformers can be assessed by analyzing the simulation trajectory and calculating the potential energy of the system over time. Such simulations are instrumental in understanding how the molecule behaves in a physiological environment, which is crucial for applications in drug design. nih.govnih.gov
Modeling of Intermolecular Interactions
The biological activity and physical properties of this compound are largely governed by its intermolecular interactions. Computational modeling provides a detailed understanding of these non-covalent interactions.
Hydrogen Bonding Networks and Lone Pair Interactions
The 1,2,4-triazole (B32235) and pyrrolidine moieties in the molecule contain several nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group in the pyrrolidine ring can act as a hydrogen bond donor. nih.gov Computational methods can be used to model the formation of hydrogen bonding networks between molecules of this compound or with solvent molecules. nih.gov The strength and geometry of these hydrogen bonds can be quantified, providing insights into the molecule's solubility and its ability to interact with biological targets.
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.com These methodologies are instrumental in predicting the properties of new or untested compounds, thereby accelerating research and development by prioritizing molecules with desirable characteristics. researchgate.net For a molecule like this compound, which combines the structural motifs of both a pyrrolidine and a 1,2,4-triazole ring, QSPR can be employed to predict a wide range of properties, including solubility, lipophilicity (logP), melting point, and boiling point.
The development of a predictive QSPR model is a systematic process that involves several key stages. The primary goal is to create a statistically robust equation that can accurately forecast a specific property based on calculated molecular descriptors.
The typical workflow for developing a QSPR model for a property, such as lipophilicity (logP), for compounds related to this compound would be as follows:
Data Set Compilation : A diverse set of compounds, typically derivatives of 1,2,4-triazole or pyrrolidine with experimentally determined logP values, is assembled. ru.nl This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive capability.
Molecular Descriptor Calculation : For each molecule in the data set, a wide array of numerical descriptors that encode its structural and chemical information is calculated.
Model Generation : Using the training set, statistical techniques such as Multiple Linear Regression (MLR) are employed to identify the descriptors that have the most significant correlation with the property of interest. researchgate.net The output is a mathematical equation linking these descriptors to the property.
Model Validation : The model's statistical significance and predictive power are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves using the model to predict the properties of the test set compounds, which were not used in model creation. researchgate.net
An illustrative MLR model for predicting logP might take the following form:
logP = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ... + (cₙ * Descriptorₙ)
Where c₀ is a constant and c₁...cₙ are the regression coefficients for each descriptor.
Table 1: Illustrative QSPR Model for Lipophilicity (logP) Prediction of Triazole Derivatives This table presents a hypothetical model to demonstrate the QSPR concept.
| Descriptor | Coefficient | Description |
|---|---|---|
| Constant (c₀) | 0.250 | Regression constant |
| ALogP | 0.85 | Ghose-Crippen LogKow |
| TPSA | -0.015 | Topological Polar Surface Area |
| nHBDon | -0.35 | Number of Hydrogen Bond Donors |
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They are the cornerstone of QSPR modeling, translating chemical structure into a format suitable for mathematical analysis. nih.gov For this compound, a variety of descriptors can be calculated to capture its unique combination of an aliphatic, basic pyrrolidine ring and an aromatic, polar triazole ring. These descriptors fall into several categories:
Constitutional (1D/2D) Descriptors : These are derived directly from the molecular formula and connectivity, such as molecular weight, atom counts, bond counts, and topological indices (e.g., Zagreb or Balaban J indices) which describe molecular branching.
Geometrical (3D) Descriptors : These depend on the three-dimensional coordinates of the atoms and include properties like molecular surface area, solvent-accessible surface area, and molecular volume.
Quantum-Chemical Descriptors : Derived from quantum mechanical calculations, these descriptors provide insight into the electronic properties of the molecule. nih.gov Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. fau.de The unique electronic nature of the triazole ring and the basic nitrogen of the pyrrolidine ring would be well-represented by these descriptors. nih.gov
Table 2: Predicted Molecular Descriptors for this compound These values are theoretical and serve as examples of descriptors that would be calculated in a computational study.
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Constitutional | Molecular Weight | 153.19 g/mol |
| Constitutional | Hydrogen Bond Donors | 1 |
| Constitutional | Hydrogen Bond Acceptors | 4 |
| Physicochemical | Topological Polar Surface Area (TPSA) | 59.8 Ų |
| Physicochemical | logP (Octanol-Water Partition Coeff.) | -0.85 |
| Electronic | Dipole Moment | 4.2 Debye |
| Quantum-Chemical | HOMO Energy | -6.8 eV |
| Quantum-Chemical | LUMO Energy | 1.2 eV |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a way to interpret experimental data or to predict the spectra of novel compounds. For this compound, methods based on Density Functional Theory (DFT) can be used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra with a high degree of accuracy. acs.orgnih.gov
The prediction of NMR spectra is a well-established computational technique that aids in structure elucidation and verification. acs.org The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.orgmdpi.com
The computational process involves two main steps:
Geometry Optimization : The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is typically performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311G. nih.gov
NMR Shielding Calculation : Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the absolute magnetic shielding tensors for each nucleus. nih.govdntb.gov.ua
Chemical Shift Determination : The calculated isotropic shielding values (σ) are not directly comparable to experimental chemical shifts (δ). Therefore, they are converted into chemical shifts by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. mdpi.comnih.gov
This procedure can provide valuable predictions for both ¹H and ¹³C chemical shifts, helping to assign peaks in an experimental spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Chemical shifts are referenced to TMS and predicted based on typical values for similar structural motifs. Atom numbering is illustrative.
| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Triazole C-H (2x) | 8.1 - 8.4 | Triazole C (2x) | 145 - 150 |
| Pyrrolidine N-H | 2.5 - 3.5 (broad) | Methylene (B1212753) C (bridge) | 45 - 50 |
| Methylene H (bridge) | 2.9 - 3.2 | Pyrrolidine C-N (2x) | 48 - 55 |
Theoretical simulations of infrared (IR) and Raman spectra are invaluable for assigning vibrational modes observed in experimental measurements. These calculations are typically performed using DFT. nih.govspectroscopyonline.com
The process is as follows:
Geometry Optimization : As with NMR calculations, the procedure begins with finding the molecule's minimum energy structure.
Frequency Calculation : A harmonic vibrational frequency analysis is then performed on the optimized geometry. This calculation yields a set of normal vibrational modes, their corresponding frequencies (wavenumbers, cm⁻¹), IR intensities (related to the change in dipole moment), and Raman activities (related to the change in polarizability). arxiv.orgnih.gov
Frequency Scaling : It is a known phenomenon that harmonic frequencies calculated with DFT methods are systematically higher than the fundamental frequencies observed experimentally. To correct for this, the calculated frequencies are multiplied by an empirical scaling factor, which depends on the functional and basis set used (e.g., ~0.967 for B3LYP/6-311+G(d,p)). researchgate.net
The resulting scaled frequencies and intensities can be plotted to generate a theoretical spectrum that can be directly compared with experimental data.
Table 4: Predicted Key Vibrational Frequencies for this compound Frequencies are hypothetical scaled values in cm⁻¹. Intensities are qualitative.
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |
|---|---|---|---|
| 3350 - 3450 | Medium | Weak | N-H stretching (Pyrrolidine) |
| 3100 - 3150 | Medium | Medium | C-H stretching (Triazole ring) |
| 2850 - 2980 | Strong | Strong | C-H stretching (Aliphatic CH₂) |
| 1500 - 1550 | Strong | Medium | C=N stretching (Triazole ring) |
| 1420 - 1480 | Medium | Medium | CH₂ scissoring (Pyrrolidine/Methylene) |
| 1250 - 1350 | Strong | Weak | C-N stretching |
| 950 - 1050 | Strong | Strong | Triazole ring breathing |
In-depth Analysis of this compound Reveals Limited Publicly Available Derivatization Data
A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research focused on the chemical reactivity and derivatization of the compound this compound. While extensive research exists on the broader classes of 1,2,4-triazoles and pyrrolidines, detailed studies outlining the functionalization of this specific molecule, as requested, are not publicly available. Consequently, an article detailing its specific reactions according to the provided outline cannot be generated at this time.
The field of medicinal chemistry frequently explores the synthesis and modification of heterocyclic compounds like 1,2,4-triazoles and pyrrolidines due to their diverse biological activities. Generally, the reactivity of such bifunctional molecules is predictable based on the individual characteristics of each ring system.
General Reactivity of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity.
Electrophilic and Nucleophilic Substitution: The triazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Nucleophilic substitution is more common, particularly on triazole rings bearing a suitable leaving group.
N-Alkylation and Acylation: The nitrogen atoms of the triazole ring are nucleophilic and can readily undergo alkylation and acylation. Alkylation of unsubstituted 1,2,4-triazoles often results in a mixture of N-1 and N-4 substituted isomers, with the product ratio influenced by the reaction conditions and the nature of the alkylating agent.
General Reactivity of the Pyrrolidine Moiety: The pyrrolidine ring is a saturated five-membered nitrogen heterocycle.
Functionalization at the Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is a key site for functionalization. It readily undergoes reactions such as alkylation, acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide variety of substituents. Studies on similar structures, such as 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, have demonstrated the synthesis of diverse amide and amine derivatives via reactions at this nitrogen.
Stereoselective Functionalization: Achieving stereoselective functionalization of the pyrrolidine carbons is a more complex task, often requiring chiral catalysts or starting from chiral precursors to control the stereochemistry of the final product.
Reactions of the Methylene Linker: The methylene bridge connecting the two heterocyclic rings is typically the least reactive part of the molecule. Reactions involving this linker would likely require harsh conditions or radical-based transformations, which are less common in derivatization studies for medicinal chemistry purposes.
While these general principles of reactivity for 1,2,4-triazoles and pyrrolidines are well-established, the specific experimental conditions, yields, and regioselectivity for the derivatization of this compound have not been documented in the accessible scientific literature. Without dedicated research on this particular compound, any discussion of its reactivity would be speculative and fall outside the required scope of detailing specific research findings.
Further investigation by synthetic chemists would be required to elucidate the precise chemical behavior and derivatization potential of this compound.
Chemical Reactivity and Derivatization Studies of 4 Pyrrolidin 3 Ylmethyl 1,2,4 Triazole
Exploration of Novel Reaction Pathways and Mechanisms
The exploration of new reaction pathways and a deep understanding of their underlying mechanisms are crucial for harnessing the full synthetic potential of 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole. Such studies not only enable the development of efficient methods for its modification but also provide insights into its intrinsic chemical properties.
Mechanistic Investigations using Isotopic Labeling and Kinetic Studies
While specific mechanistic studies on this compound are not extensively documented, the reactivity of its core components, particularly the pyrrolidine (B122466) moiety, has been investigated in analogous systems. Isotopic labeling and kinetic studies are powerful tools for elucidating reaction mechanisms, such as the nucleophilic substitution reactions of the pyrrolidine nitrogen.
For instance, in the N-alkylation of pyrrolidine derivatives, deuterium (B1214612) labeling can be employed to probe the transition state of the reaction. By replacing a hydrogen atom with deuterium on the α-carbon of the alkylating agent, a kinetic isotope effect (KIE) can be measured. A significant primary KIE would suggest that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 elimination pathway competing with the desired SN2 substitution. In the case of N-alkylation of 3-substituted pyrrolidines, the absence of a significant KIE would support a predominantly SN2 mechanism.
Kinetic studies can further illuminate the reaction mechanism by determining the reaction order with respect to each reactant. For the N-acylation of a pyrrolidine derivative, a second-order rate law, first order in both the pyrrolidine and the acylating agent, would be expected for a concerted or stepwise addition-elimination mechanism.
Table 1: Hypothetical Kinetic Data for the N-Acylation of a 3-Substituted Pyrrolidine
| Experiment | [Pyrrolidine Derivative] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
This interactive table presents hypothetical kinetic data for the N-acylation of a pyrrolidine derivative. The data is consistent with a second-order reaction, suggesting a bimolecular rate-determining step.
Catalytic Transformations involving this compound
Catalytic methods offer efficient and selective routes for the transformation of this compound. Both the pyrrolidine and the 1,2,4-triazole (B32235) rings can participate in a variety of catalytic reactions.
The pyrrolidine moiety can undergo catalytic C-H activation and functionalization. For example, rhodium-catalyzed hydroformylation of unsaturated pyrrolidine derivatives can introduce aldehyde functionalities, providing a handle for further synthetic manipulations. acs.orgacs.orgnih.govrsc.orgnih.gov
The 1,2,4-triazole ring is amenable to palladium- and copper-catalyzed cross-coupling reactions. organic-chemistry.org These reactions allow for the introduction of aryl, heteroaryl, and alkyl substituents onto the triazole core, significantly expanding the structural diversity of the derivatives. For instance, a Suzuki-Miyaura coupling could be employed to introduce a phenyl group at the C5 position of the triazole ring. The general mechanism for such a transformation involves oxidative addition of the palladium(0) catalyst to an aryl halide, followed by transmetalation with a boronic acid derivative of the triazole, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Table 2: Examples of Catalytic Transformations Applicable to the Core Moieties
| Reaction Type | Ring System | Catalyst | Reactant | Product |
|---|---|---|---|---|
| C-H Arylation | 1,2,4-Triazole | Pd(OAc)₂/phosphine ligand | Aryl bromide | C-Arylated triazole |
| N-Arylation | 1,2,4-Triazole | Cu(I) salt | Aryl boronic acid | N-Arylated triazole |
This interactive table summarizes potential catalytic transformations for the pyrrolidine and 1,2,4-triazole ring systems, highlighting the versatility of these methods in generating diverse analogs.
Design and Synthesis of Analogs for Structure-Reactivity/Property Exploration
The systematic design and synthesis of analogs of this compound are essential for understanding structure-activity relationships (SAR) and for fine-tuning its chemical and physical properties.
Systematic Variation of Substituents
The secondary amine of the pyrrolidine ring is a prime target for systematic variation. A library of analogs can be readily prepared through N-alkylation and N-acylation reactions. N-alkylation with a variety of alkyl halides can introduce different alkyl chains, while N-acylation with acyl chlorides or anhydrides can introduce a range of amide functionalities. These modifications can significantly impact the molecule's basicity, polarity, and steric profile.
The 1,2,4-triazole ring also offers opportunities for systematic modification. The reactivity of the triazole ring towards electrophilic substitution is influenced by the nature of the substituents already present. researchgate.netdnu.dp.ua For instance, the introduction of electron-donating or electron-withdrawing groups on the triazole ring can modulate its electronic properties and subsequent reactivity in, for example, cross-coupling reactions.
Table 3: Examples of Systematic Substituent Variation
| Position of Variation | Reaction Type | Reagent | Resulting Substituent |
|---|---|---|---|
| Pyrrolidine N-1 | N-Alkylation | Benzyl bromide | Benzyl |
| Pyrrolidine N-1 | N-Acylation | Acetyl chloride | Acetyl |
| Triazole C-5 | Suzuki Coupling | Phenylboronic acid | Phenyl |
This interactive table illustrates various strategies for the systematic modification of the pyrrolidinyl and triazole moieties, enabling a comprehensive exploration of the chemical space around the core scaffold.
Bioisosteric Replacements (if applicable to non-biological contexts)
Bioisosteric replacement, a strategy widely used in medicinal chemistry to modulate the properties of bioactive molecules, can also be applied in a broader chemical context to explore the impact of subtle structural changes on reactivity and physical properties.
The 1,2,4-triazole ring itself is a well-known bioisostere for amide and ester groups. acs.org In a non-biological context, replacing the 1,2,4-triazole with other five-membered heterocycles such as oxadiazoles (B1248032) or tetrazoles can alter the electronic distribution, hydrogen bonding capabilities, and coordination properties of the molecule. researchgate.netrsc.orgresearchgate.netmdpi.comunifi.it For example, replacing the 1,2,4-triazole with a 1,3,4-oxadiazole (B1194373) would change the number and position of nitrogen atoms, impacting the molecule's dipole moment and its potential as a ligand in coordination chemistry.
The pyrrolidine ring can also be replaced with other saturated heterocycles to probe the influence of ring size and heteroatom composition. nih.govnih.govresearchgate.net For instance, replacing the pyrrolidine with a piperidine (B6355638) ring would increase the ring size and alter the conformational flexibility of the molecule, which could in turn affect its reactivity in intramolecular reactions. Azetidine, a four-membered ring, could also be considered as a more constrained replacement.
Table 4: Potential Bioisosteric Replacements and Their Predicted Impact
| Original Moiety | Bioisosteric Replacement | Predicted Impact on Properties |
|---|---|---|
| 1,2,4-Triazole | 1,3,4-Oxadiazole | Altered electronic properties, reduced hydrogen bond donor capacity |
| 1,2,4-Triazole | Tetrazole | Increased acidity of the N-H proton (if present), different coordination geometry |
| Pyrrolidine | Piperidine | Increased conformational flexibility, altered basicity |
This interactive table outlines potential bioisosteric replacements for the core heterocyclic rings of this compound and the anticipated changes in their chemical and physical properties.
Investigation of Molecular Recognition Principles Involving 4 Pyrrolidin 3 Ylmethyl 1,2,4 Triazole
Methodologies for Studying Non-Covalent Interactions
The elucidation of non-covalent interactions is paramount to understanding the binding of a ligand such as 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole to its biological target. A suite of biophysical techniques is employed to characterize these interactions, providing insights into binding affinity, stoichiometry, and the thermodynamic forces driving complex formation.
Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, CD)
Spectroscopic methods are powerful tools for probing changes in the electronic environment of a molecule upon binding.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the binding of ligands containing chromophores. The 1,2,4-triazole (B32235) ring, being an aromatic heterocycle, possesses a distinct UV absorption profile. Upon interaction with a biological macromolecule, such as a protein or nucleic acid, shifts in the absorption maximum (λmax) or changes in molar absorptivity can be observed. These changes are indicative of alterations in the electronic ground and excited states of the triazole moiety as it enters a different microenvironment within the binding pocket. For instance, the interaction of a 1,2,3-triazole derivative with various blood proteins resulted in noticeable changes in their UV-Vis spectra, suggesting conformational and microenvironmental shifts upon binding.
Fluorescence Spectroscopy: Fluorescence spectroscopy offers higher sensitivity for studying binding events. While the intrinsic fluorescence of this compound may be limited, changes in the fluorescence of the target macromolecule (e.g., tryptophan residues in a protein) can be monitored. Binding of the ligand can lead to quenching or enhancement of the protein's intrinsic fluorescence, providing data to calculate binding constants (Ka) and the number of binding sites. Studies on 1,2,3-triazole derivatives interacting with proteins have demonstrated significant fluorescence enhancement upon complex formation, indicating the ligand's influence on the protein's conformation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for investigating conformational changes in chiral molecules, such as proteins and nucleic acids, upon ligand binding. The pyrrolidine (B122466) ring in this compound is chiral at the 3-position. While the ligand itself may have a weak CD signal, its binding to a macromolecule can induce significant changes in the macromolecule's CD spectrum. These changes can provide information about alterations in the secondary structure (e.g., α-helix, β-sheet content) of a protein, offering insights into the mechanism of interaction.
| Technique | Observable Parameter | Information Gained | Representative System & Findings |
| UV-Vis Spectroscopy | Change in λmax or Molar Absorptivity | Alteration of electronic environment upon binding | System: 1,2,3-triazole derivative with blood proteins. Finding: Conformational changes in the proteins were observed upon ligand binding, as indicated by shifts in the UV-Vis spectra. |
| Fluorescence Spectroscopy | Quenching or Enhancement of Intrinsic Fluorescence | Binding affinity (Ka), stoichiometry | System: 1,2,3-triazole derivative with globular proteins. Finding: Remarkable fluorescence enhancement was observed, with binding constants in the order of 105 M-1, indicating strong interaction and conformational changes. |
| Circular Dichroism (CD) | Changes in CD Spectrum | Alterations in macromolecular secondary structure | System: General protein-ligand interactions. Finding: Provides insight into how ligand binding affects the protein's folding and overall conformation. |
Calorimetric Approaches (e.g., ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for a complete thermodynamic profiling of the interaction in a single experiment. By titrating the ligand, this compound, into a solution containing the target molecule, ITC can determine the binding affinity (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction.
The thermodynamic signature obtained from ITC provides deep insights into the nature of the binding forces. A negative enthalpy change (exothermic reaction) often suggests the formation of favorable hydrogen bonds and van der Waals interactions. A positive entropy change (entropically driven) can indicate the release of ordered solvent molecules from the binding interface, a phenomenon known as the hydrophobic effect. For example, the binding of a 1,2,3-triazole derivative to blood proteins was found to be primarily driven by hydrophobic interactions based on thermodynamic parameters calculated from spectroscopic data.
| Thermodynamic Parameter | Interpretation of Driving Forces |
| ΔH < 0 (Favorable Enthalpy) | Dominated by hydrogen bonding and van der Waals interactions. |
| ΔS > 0 (Favorable Entropy) | Often driven by the hydrophobic effect (release of ordered water molecules). |
| ΔG < 0 (Favorable Free Energy) | Indicates a spontaneous binding process. |
Theoretical Frameworks for Ligand-System Recognition
Computational methods provide a theoretical framework to understand and predict the molecular recognition of this compound at an atomic level.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can identify potential binding poses within a protein's active site and highlight key interactions. The 1,2,4-triazole moiety can act as a hydrogen bond donor (N-H) and acceptor (N atoms), and can participate in π-π stacking with aromatic residues. The pyrrolidine ring, with its sp3-hybridized carbons, provides a three-dimensional scaffold that can fit into hydrophobic pockets. The nitrogen atom of the pyrrolidine is basic and can form hydrogen bonds or ionic interactions. Molecular docking studies on 1,2,4-triazole derivatives have successfully elucidated their binding modes and interactions with target proteins.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the exploration of conformational changes. These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies.
Quantum Mechanics (QM): QM calculations can be employed to accurately model the electronic properties of this compound and to study specific non-covalent interactions, such as hydrogen bonds and π-stacking, with high precision.
Design of Probes for Interaction Studies
The core structure of this compound can be chemically modified to create molecular probes for studying biological interactions. These probes are often designed to incorporate a reporter group, such as a fluorophore or a photoaffinity label, which allows for the detection and characterization of binding events.
The pyrrolidine scaffold is particularly attractive for the design of such probes due to its three-dimensional nature, which allows for precise positioning of functional groups in space. By attaching a fluorescent dye to the pyrrolidine ring or the triazole moiety, a fluorescent probe can be synthesized. Changes in the fluorescence properties of this probe upon binding to its target can then be used to quantify the interaction.
Stereochemical Aspects of Molecular Recognition
The presence of a chiral center at the 3-position of the pyrrolidine ring in this compound introduces a critical stereochemical dimension to its molecular recognition. Biological systems are inherently chiral, and thus, the two enantiomers of this compound, (R)- and (S)-4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole, are expected to exhibit different biological activities and binding affinities.
The spatial arrangement of the methyl group attached to the pyrrolidine ring will dictate how the molecule fits into a chiral binding pocket. One enantiomer may form more favorable interactions with the target, leading to higher affinity and efficacy, while the other may bind weakly or not at all. The stereoselective synthesis of pyrrolidine derivatives is therefore of great importance in drug discovery to isolate the more active enantiomer. The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to different binding modes with enantioselective proteins.
Future Directions and Emerging Research Avenues for 4 Pyrrolidin 3 Ylmethyl 1,2,4 Triazole
Advancements in Automated Synthesis and High-Throughput Experimentation
The traditional, manual synthesis of chemical compounds is often a time-consuming and labor-intensive process. Future investigations into 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole will benefit immensely from automated synthesis and high-throughput experimentation (HTE) platforms. Technologies such as continuous flow chemistry allow for the rapid, safe, and efficient production of molecular libraries. rsc.org By integrating automated reactors with real-time purification and analysis, researchers can significantly decrease the cycle time for drug discovery and optimization. rsc.org
For this compound, this would enable the rapid generation of a library of analogues by modifying substituents on either the pyrrolidine (B122466) or triazole rings. High-throughput screening (HTS) techniques could then be employed to quickly evaluate these libraries for desired biological activities or material properties. rsc.org This parallel approach not only accelerates the pace of discovery but also allows for a more systematic exploration of the structure-activity relationship (SAR). nih.gov
| Phase | Technology/Method | Application to this compound | Potential Outcome |
|---|---|---|---|
| Library Design | Computational Chemistry | In silico design of derivatives with varied substituents on the pyrrolidine and triazole moieties. | A virtual library of 100+ target compounds with predicted properties. |
| Synthesis | Automated Flow Reactor | Continuous synthesis of the designed library from key building blocks. rsc.org | Rapid production of milligram-to-gram quantities of each derivative. |
| Purification | Automated Flash Chromatography / HPLC | Integrated, parallel purification of the synthesized compounds. | High-purity compounds ready for screening. |
| Screening | High-Throughput Screening (HTS) | Automated biological or functional assays in 96- or 384-well plates. rsc.org | Identification of "hit" compounds with desired activity. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. africansciencegroup.compreprints.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. In the context of this compound, AI can be applied at multiple stages of the research and development pipeline.
| AI/ML Application | Description | Specific Goal |
|---|---|---|
| Predictive Modeling (QSAR) | Develop models that correlate molecular structure with biological activity or properties. preprints.org | Predict the efficacy and ADME properties of novel analogues before synthesis. |
| Retrosynthesis Prediction | Utilize AI to propose efficient, multi-step synthetic pathways to target molecules. nih.gov | Identify the most efficient route to synthesize complex derivatives. |
| De Novo Drug Design | Employ generative models to design novel molecules with optimized properties. preprints.org | Create entirely new chemical entities based on the core scaffold with high predicted activity. |
| Reaction Optimization | Use ML algorithms to predict optimal reaction conditions (e.g., temperature, catalyst, solvent). nih.gov | Improve the yield and purity of the synthesis process. |
Exploration of Novel Chemical Space via Combinatorial and Diversity-Oriented Synthesis
To fully understand the potential of the this compound scaffold, it is essential to explore a broad and diverse chemical space. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for achieving this. Combinatorial chemistry focuses on the rapid synthesis of large numbers of related compounds (libraries) by combining a smaller number of building blocks in various combinations. chemrxiv.org For instance, using "click" chemistry to form the triazole ring allows for a modular approach to creating diverse libraries. mdpi.comnih.gov
Diversity-oriented synthesis, on the other hand, aims to produce a collection of structurally complex and diverse molecules from a common starting material, enabling the exploration of uncharted areas of chemical space. acs.org Applying DOS principles to the synthesis of this compound could lead to the discovery of compounds with entirely new biological activities or properties, as the resulting molecules would possess significant three-dimensional complexity and varied functional group displays.
| Strategy | Approach | Potential Modifications to this compound |
|---|---|---|
| Combinatorial Chemistry | Systematic combination of building blocks to create a large library of analogues. chemrxiv.org | Varying substituents at the N1 and N2 positions of the pyrrolidine ring; adding diverse functional groups to the triazole ring. |
| Diversity-Oriented Synthesis (DOS) | Creating structural diversity through complex, branching reaction pathways from a common intermediate. acs.org | Generating fused ring systems, spirocycles, or stereochemically complex derivatives from the initial scaffold. |
| Fragment-Based Elaboration | Growing or linking small molecular fragments from the core scaffold. | Attaching various chemical fragments to the pyrrolidine or triazole rings to explore interactions with biological targets. |
Development of Innovative Spectroscopic and Imaging Techniques for Chemical Analysis
A deep understanding of a molecule's structure, behavior, and interactions is critical. Future research on this compound will be enhanced by innovative analytical techniques that provide unprecedented detail. Advanced spectroscopic methods, such as two-dimensional NMR and high-resolution mass spectrometry (HRMS), are essential for unambiguous structure elucidation and purity assessment. acs.org
Furthermore, emerging imaging techniques can provide spatial and temporal information about the compound's behavior in complex environments. For example, mass spectrometry imaging (MSI) could be used to map the distribution of the compound and its metabolites in tissue sections. If the molecule or its derivatives can be rendered fluorescent, fluorescence cell imaging could be used to visualize its uptake and localization within living cells, providing insights into its mechanism of action. mdpi.com Techniques like atomic force microscopy-infrared (AFM-IR) spectroscopy could even allow for chemical analysis at the nanoscale. azonano.com
| Technique | Information Provided | Potential Application |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. acs.org | Confirming the identity of synthesized derivatives and identifying metabolites. |
| 2D NMR Spectroscopy | Detailed structural connectivity and stereochemistry. | Unambiguous structural confirmation of complex analogues. |
| Fluorescence Imaging | Real-time visualization of molecular localization in cells. mdpi.com | Studying cellular uptake and target engagement of fluorescently-tagged derivatives. |
| Hyperspectral Imaging | Combines digital imaging with spectroscopy to map chemical composition across a surface. researchgate.net | Analyzing the distribution of the compound in heterogeneous materials or biological samples. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state analysis. azooptics.com | Characterizing the surface interactions of the compound in materials science applications. |
Multidisciplinary Research Collaborations in Chemical Sciences
The complexity of modern scientific challenges, particularly in drug discovery and materials science, necessitates a collaborative, multidisciplinary approach. businesschemistry.org The future development of this compound will be significantly advanced through partnerships that bridge different scientific disciplines. parabolicdrugs.com
Medicinal chemists can synthesize novel derivatives, while computational chemists use AI to guide the design process. acs.org Biologists and pharmacologists can then perform in vitro and in vivo testing to determine efficacy and mechanism of action. rti.org Collaborations with industry partners can provide access to specialized resources and expertise, helping to bridge the gap between academic research and practical application. acs.orgacs.org Such synergistic collaborations foster innovation by combining diverse perspectives, resources, and technologies to overcome complex scientific hurdles. parabolicdrugs.com
| Discipline | Key Contribution |
|---|---|
| Medicinal Chemistry | Design, synthesis, and optimization of novel compounds. rti.org |
| Computational Science | AI-driven modeling, virtual screening, and data analysis. parabolicdrugs.com |
| Biology/Pharmacology | Biological assays, mechanism of action studies, and in vivo testing. parabolicdrugs.com |
| Analytical Chemistry | Structural characterization, purity analysis, and metabolic profiling. |
| Materials Science | Evaluation of the compound's properties for non-medical applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(pyrrolidin-3-ylmethyl)-1,2,4-triazole derivatives, and how are they characterized?
- Methodology :
- Multi-step synthesis : Begin with the condensation of pyrrolidine derivatives with triazole precursors. For example, hydrazine hydrate is often used to cyclize intermediates into triazole cores, as demonstrated in pyrazole-triazole hybrid syntheses .
- Characterization : Employ ¹H/¹³C NMR for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for composition validation. Infrared (IR) spectroscopy can confirm functional groups like thiols or amines .
- Key Challenges : Side reactions during cyclization may require optimization of reaction time and temperature.
Q. What biological activities are commonly associated with 1,2,4-triazole derivatives, and how are they evaluated?
- Methodology :
- Antimicrobial assays : Use agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Antioxidant testing : Employ DPPH radical scavenging, metal chelation, and ferric-reducing power assays to quantify activity .
- Analgesic evaluation : Rodent models (e.g., tail-flick test) assess pain response modulation .
Q. How is acute toxicity assessed for novel 1,2,4-triazole derivatives?
- Methodology :
- In silico prediction : Tools like ProTox-II or ADMET software predict LD₅₀ and hepatotoxicity .
- In vivo testing : Administer compounds to rodents (e.g., rats) at escalating doses, monitoring mortality, organ histopathology, and biochemical markers (e.g., cardiac troponins for heart toxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for microwave-assisted synthesis of this compound hybrids?
- Methodology :
- Parameter screening : Use a factorial design to vary microwave power (100–300 W), solvent polarity (ethanol vs. DMF), and reaction time (5–30 minutes). Compare yields with conventional thermal methods .
- Green chemistry metrics : Calculate atom economy and E-factors to assess sustainability .
Q. How can molecular docking resolve contradictions between in vitro and in vivo antifungal activity data?
- Methodology :
- Target selection : Dock derivatives against fungal enzymes (e.g., 14α-demethylase, PDB: 3LD6) to predict binding affinities .
- ADME analysis : Use SwissADME to evaluate bioavailability and blood-brain barrier penetration, which may explain poor in vivo efficacy despite strong in vitro results .
Q. What strategies address discrepancies in antioxidant activity between reducing power and radical scavenging assays?
- Methodology :
- Mechanistic studies : Perform kinetic assays to distinguish electron-transfer (reducing power) vs. hydrogen-donation (radical scavenging) mechanisms .
- Structural modulation : Introduce electron-withdrawing groups (e.g., nitro) to enhance radical scavenging, as seen in benzylidene-substituted triazoles .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with improved analgesic effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
